Ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include sodium malonate, toluene, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biological processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate .
Spirodiclofen: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrate.
Uniqueness
ETHYL 4-{2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-2-21-15(20)18-10-8-17(9-11-18)13-12-14(19)22-16(13)6-4-3-5-7-16/h12H,2-11H2,1H3 |
InChI Key |
PEDUOYDXFNYXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Origin of Product |
United States |
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